molecular formula C7H16NO2PS B12803806 N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide CAS No. 7114-59-2

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide

Cat. No.: B12803806
CAS No.: 7114-59-2
M. Wt: 209.25 g/mol
InChI Key: UABLRRXOTFPVIM-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide is a chemical compound with the molecular formula C7H16NO2PS It is known for its unique structure, which includes a dioxaphospholane ring and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane-2-thione. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group typically yields sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of products depending on the nature of the substituent .

Scientific Research Applications

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The dioxaphospholane ring and sulfide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide is unique due to its sulfide group, which imparts distinct chemical properties and reactivity compared to its oxide counterparts. This uniqueness makes it valuable in specific applications where the sulfide functionality is required .

Properties

CAS No.

7114-59-2

Molecular Formula

C7H16NO2PS

Molecular Weight

209.25 g/mol

IUPAC Name

N,N-diethyl-4-methyl-2-sulfanylidene-1,3,2λ5-dioxaphospholan-2-amine

InChI

InChI=1S/C7H16NO2PS/c1-4-8(5-2)11(12)9-6-7(3)10-11/h7H,4-6H2,1-3H3

InChI Key

UABLRRXOTFPVIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=S)OCC(O1)C

Origin of Product

United States

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